

# Comprehensive Technical Guide: Identifiers, Properties, and Synthesis of 1-(3-Fluorophenyl)cyclopentanecarbonitrile

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## Compound of Interest

Compound Name:	1-(3-Fluorophenyl)cyclopentanecarbonitrile
CAS No.:	214262-90-5
Cat. No.:	B1596875

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## Executive Summary

In contemporary medicinal chemistry and organic synthesis, functionally dense building blocks are essential for the rapid development of novel therapeutics. **1-(3-Fluorophenyl)cyclopentanecarbonitrile** is a highly versatile intermediate characterized by a rigid cyclopentane core, an electron-withdrawing nitrile group, and a metabolically stabilizing 3-fluorophenyl moiety. This whitepaper provides an in-depth technical analysis of its chemical identifiers, physicochemical properties, phase-transfer catalyzed synthesis, and applications in drug discovery.

## Chemical Identity and Nomenclature

Accurate chemical identification is the foundation of cheminformatics and regulatory compliance. The compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number, 214262-90-5[1],[2]. The nomenclature reflects a cyclopentane ring

substituted at the 1-position by both a carbonitrile group and a phenyl ring bearing a fluorine atom at the meta (3-) position.

## Table 1: Chemical Identifiers and Physicochemical Properties

Property / Identifier	Value
Chemical Name	1-(3-Fluorophenyl)cyclopentanecarbonitrile
CAS Registry Number	214262-90-5
IUPAC Name	1-(3-fluorophenyl)cyclopentane-1-carbonitrile
Molecular Formula	C <sub>12</sub> H <sub>12</sub> FN
Molecular Weight	189.23 g/mol
MDL Number	MFCD00800614
SMILES	<chem>C1CCC(C1)(C#N)C2=CC=CC(=C2)F</chem>
InChI Key	GJLHAOFLBRWFJM-UHFFFAOYSA-N

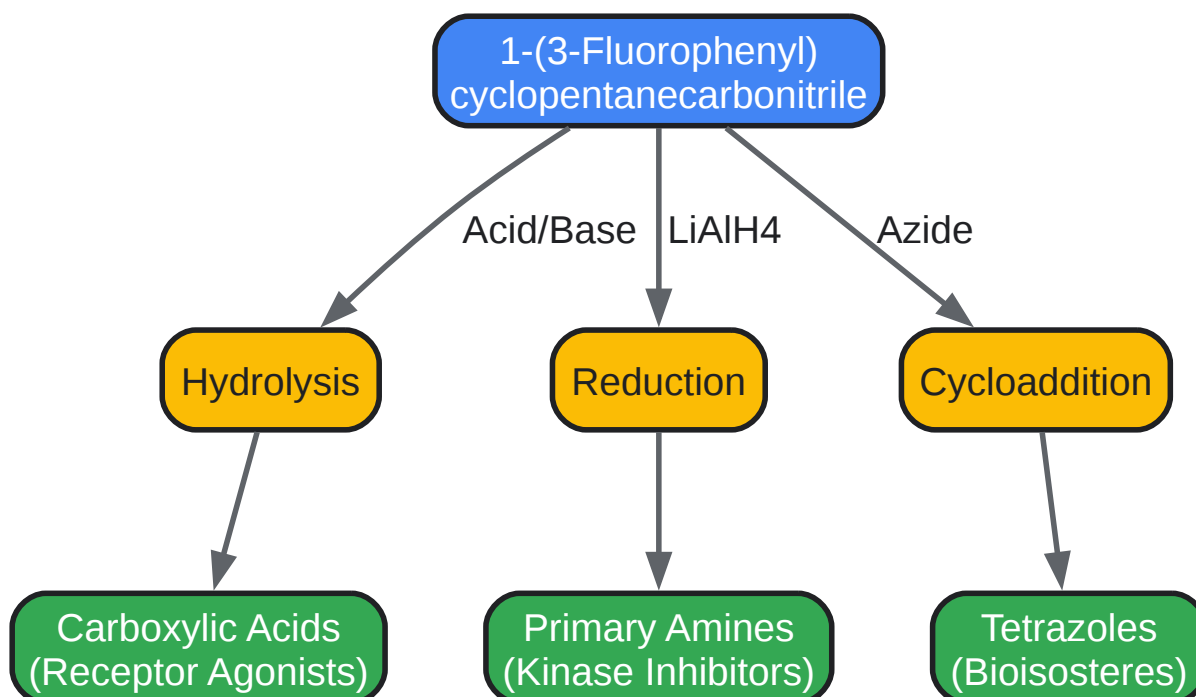
Data aggregated from authoritative chemical databases[1],[2].

## Structural Logic and Medicinal Chemistry Applications

The architectural design of **1-(3-fluorophenyl)cyclopentanecarbonitrile** is highly intentional, offering specific advantages in drug development:

- **Conformational Rigidity:** The sp<sup>3</sup>-hybridized cyclopentane ring restricts the rotational degrees of freedom of the attached functional groups. This rigidification reduces the entropic penalty upon target binding, often leading to higher receptor affinity.
- **The Nitrile Bioisostere:** The -C≡N group is a strong electron-withdrawing moiety that acts as a hydrogen bond acceptor. It is frequently utilized as a metabolically stable bioisostere for halogens, carbonyls, and hydroxyl groups. Furthermore, it serves as a synthetic handle for downstream functionalization into primary amines, carboxylic acids, or tetrazoles.

- **Fluorine as a Metabolic Shield:** The strategic incorporation of a fluorine atom at the meta position of the phenyl ring is a classic tactic in medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to mimic hydrogen while drastically altering the local electronic environment. This substitution effectively blocks cytochrome P450-mediated oxidative metabolism at that specific aromatic hotspot, thereby increasing the molecule's half-life and bioavailability[3].



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Figure 1: Logical pathways for functionalizing the nitrile group in drug development.

## Synthesis Methodology: Phase-Transfer Catalysis (PTC)

The most efficient and scalable method for synthesizing 1-arylcyclopentanecarbonitriles is the cycloalkylation of the corresponding arylacetonitrile with 1,4-dibromobutane[4].

## Mechanistic Causality

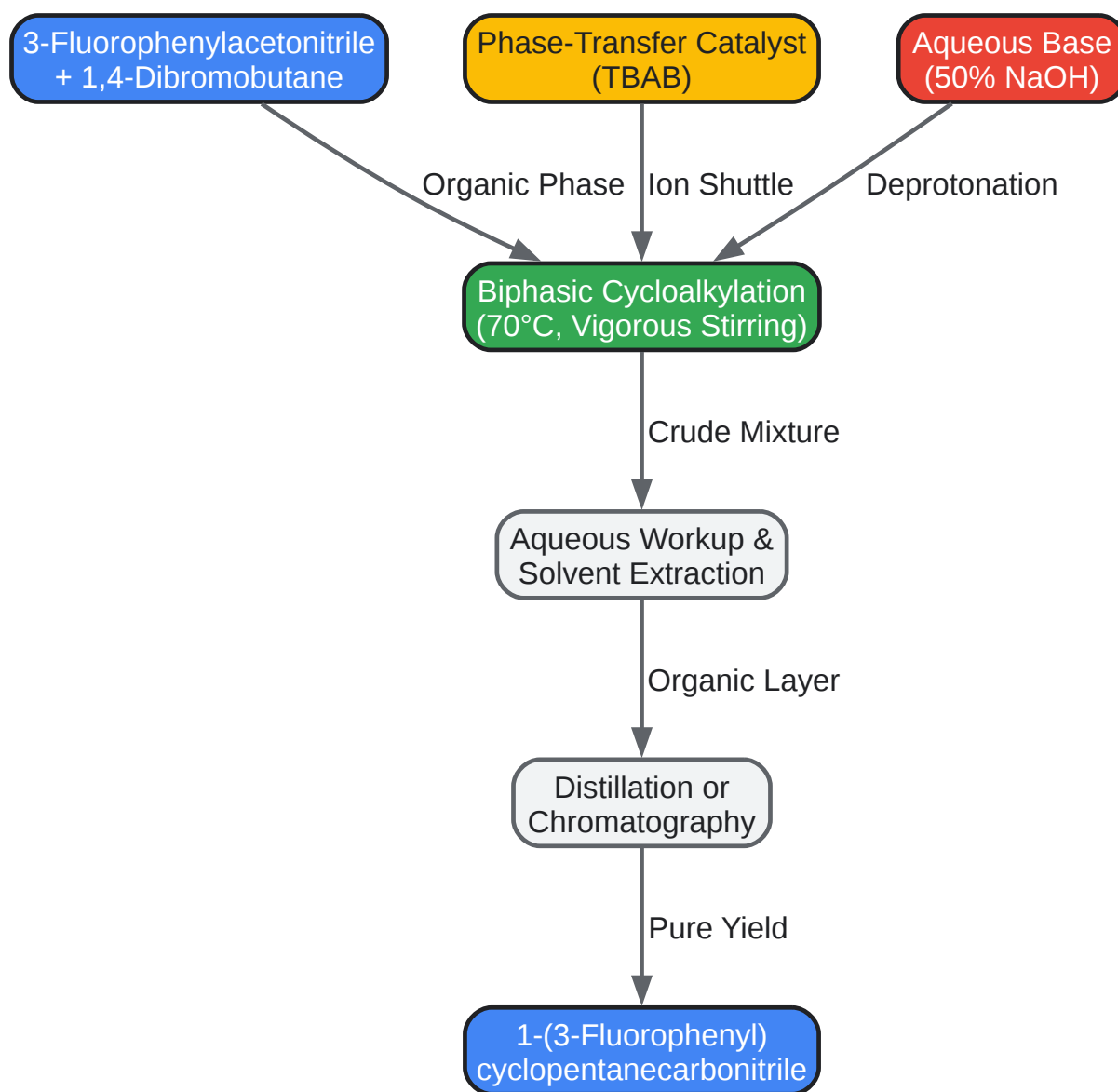
Because 3-fluorophenylacetonitrile and 1,4-dibromobutane are highly lipophilic, they are immiscible with the aqueous sodium hydroxide (NaOH) required for deprotonation. A Phase-Transfer Catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is employed to overcome this phase barrier. The lipophilic tetrabutylammonium cation pairs with the aqueous hydroxide anion, shuttling it across the phase boundary into the organic layer. There, the hydroxide deprotonates the highly acidic  $\alpha$ -carbon of the nitrile. The resulting carbanion undergoes a rapid, sequential double  $S_N2$  alkylation with 1,4-dibromobutane to close the cyclopentane ring[4].

## Self-Validating Experimental Protocol

The following protocol outlines a robust, step-by-step biphasic synthesis:

- **Reagent Preparation:** Charge a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 3-fluorophenylacetonitrile (50 mmol, 1.0 eq) and 1,4-dibromobutane (55 mmol, 1.1 eq). Dissolve the mixture in 50 mL of toluene.
- **Catalyst Integration:** Add TBAB (2.5 mmol, 0.05 eq) to the organic mixture. Note: Keeping the catalyst load at 5 mol% ensures efficient ion transport without causing intractable emulsions during the aqueous workup.
- **Base Addition and Cycloalkylation:** Slowly add 40 mL of a 50% (w/w) aqueous NaOH solution. The high concentration of NaOH is critical to suppress the unwanted hydrolysis of the nitrile group and drive the equilibrium toward carbanion formation[4]. Heat the biphasic mixture to 70°C under vigorous stirring ( $\geq 800$  rpm) to maximize the interfacial surface area.
- **Reaction Monitoring:** Monitor the reaction progress via GC-MS or TLC. The intermediate mono-alkylated product should completely convert to the cyclized product within 4 to 6 hours.
- **Quenching and Workup:** Cool the mixture to room temperature. Dilute with 100 mL of ice-cold distilled water to dissolve precipitated sodium bromide salts. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3  $\times$  50 mL).
- **Washing and Drying:** Wash the combined organic extracts with 1M HCl (50 mL) to neutralize residual base, followed by saturated aqueous NaCl (brine, 50 mL). Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure.

- Purification: Purify the crude product via vacuum distillation or silica gel column chromatography (eluent: hexane/ethyl acetate 9:1) to afford pure **1-(3-fluorophenyl)cyclopentanecarbonitrile**.



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Figure 2: PTC synthesis workflow for **1-(3-Fluorophenyl)cyclopentanecarbonitrile**.

## Analytical Characterization Standards

To validate the purity and structural integrity of the synthesized compound, the following analytical characterization benchmarks should be met:

- Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum must exhibit a clear molecular ion peak  $[M]^+$  at  $m/z$  189, with characteristic fragmentation patterns corresponding to the loss of the cyclopentyl ring.
- Infrared (IR) Spectroscopy: A sharp, distinct absorption band at approximately  $2230\text{ cm}^{-1}$  is required to confirm the presence of the intact nitrile ( $\text{-C}\equiv\text{N}$ ) stretch.
- Nuclear Magnetic Resonance (NMR):
  - $^1\text{H}$  NMR ( $\text{CDCl}_3$ ): Multiplets in the aliphatic region (1.80–2.50 ppm) integrating for 8 protons (cyclopentane ring), and multiplets in the aromatic region (6.90–7.40 ppm) integrating for 4 protons.
  - $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ): The quaternary nitrile carbon typically resonates around 122 ppm. The aromatic carbons will display distinct doublet splitting patterns due to  $^1\text{J}$ ,  $^2\text{J}$ , and  $^3\text{J}$  carbon-fluorine spin-spin coupling.
  - $^{19}\text{F}$  NMR ( $\text{CDCl}_3$ ): A distinct signal around -112 ppm (relative to  $\text{CFCl}_3$ ), exhibiting coupling with the adjacent aromatic protons.

## References

- Jayachandran, J. P., & Wang, M. L. "Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br." *Applied Catalysis A: General*, 198(1-2), 127-137 (2000). [\[Link\]](#)
- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." *Journal of Medicinal Chemistry*, 61(14), 5822–5880 (2018). [\[Link\]](#)

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## Sources

- [1. 1-\(3-fluorophenyl\)cyclopentane-1-carbonitrile | 214262-90-5 \[sigmaaldrich.com\]](#)
- [2. 214262-90-5 | CAS DataBase \[chemicalbook.com\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Comprehensive Technical Guide: Identifiers, Properties, and Synthesis of 1-(3-Fluorophenyl)cyclopentanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596875/docs#comprehensive-technical-guide-identifiers-properties-and-synthesis-of-1-3-fluorophenyl-cyclopentanecarbonitrile>]

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